Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl- Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20490612
InChI: InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-

CAS No.:

Cat. No.: VC20490612

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl- -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methylacetamide
Standard InChI InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3
Standard InChI Key JQQSYNFSDWLJLQ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(=O)N(C)C1=CC2=C(CCN2)C=C1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s indole scaffold consists of a benzene ring fused to a five-membered pyrrole ring, with a partially saturated dihydroindole system reducing aromaticity at the 2,3-positions. This saturation alters electron distribution, potentially enhancing reactivity at the 6-position where the acetamide group is attached. The N-methyl acetamide moiety (-NHCOCH₃) and dimethylamino group (-N(CH₃)₂) introduce polar and basic functionalities, influencing solubility and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsIndole, Acetamide, Dimethylamino

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are unavailable in public sources, computational predictions suggest characteristic signals:

  • ¹H NMR: Aromatic protons on the indole ring (δ 6.8–7.4 ppm), methyl groups in dimethylamino (δ 2.2–2.5 ppm), and N-methyl acetamide (δ 3.0 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Synthesis and Chemical Reactivity

Synthetic Pathways

No explicit synthesis protocols are documented, but analogous indole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions .

  • Buchwald-Hartwig Amination: Coupling aryl halides with amines to install the dimethylamino group .

  • Acylation: Reaction of indole amines with acetyl chloride to form the acetamide.

A hypothetical route could involve:

  • Step 1: Synthesis of 6-amino-2,3-dihydro-1H-indole via hydrogenation of 6-nitroindole.

  • Step 2: N-methylation using methyl iodide in the presence of a base.

  • Step 3: Acylation with chloroacetyl chloride followed by displacement with dimethylamine.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

  • Indole Ring: Electrophilic substitution at the 5-position due to electron-donating effects of the dihydro group .

  • Acetamide: Hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .

  • Dimethylamino Group: Quaternary ammonium salt formation with alkylating agents.

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity Comparison

CompoundTargetIC₅₀/EC₅₀
Apremilast (PDE4 Inhibitor)PDE474 nM
GF 109203X (Kinase Inhibitor)PKC20 nM
Current Compound (Hypothetical)PI3Kδ/γPending

The dimethylamino group in this compound may confer superior selectivity for PI3K isoforms compared to apremilast’s sulfone moiety .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to reduce byproducts during acylation.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator